
4-(Dichloromethyl)-2,4,5-trimethyl-2,5-cyclohexadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)-2,4,5-trimethyl-2,5-cyclohexadien-1-one, commonly known as DCTD, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 72-73°C. DCTD has been used in various fields of research, including medicinal chemistry, biochemistry, and organic synthesis.
作用機序
The mechanism of action of DCTD is not fully understood. However, it has been suggested that DCTD may inhibit the activity of enzymes involved in DNA replication and repair, leading to cell death. DCTD has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DCTD has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. DCTD has also been shown to induce the expression of the tumor suppressor gene p53, which plays a key role in regulating cell growth and apoptosis.
実験室実験の利点と制限
One of the main advantages of using DCTD in lab experiments is its relatively simple synthesis method. DCTD is also readily available and relatively inexpensive. However, one limitation of using DCTD is its potential toxicity. DCTD should be handled with care and appropriate safety measures should be taken when working with this compound.
将来の方向性
There are several potential future directions for research on DCTD. One area of interest is the development of DCTD analogs with improved antitumor activity and reduced toxicity. Another area of interest is the investigation of the mechanism of action of DCTD and its potential use in combination with other chemotherapy drugs. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTD and its potential use in the treatment of various diseases.
合成法
DCTD can be synthesized by the reaction of 4-chloro-2,5-dimethyl-3(2H)-furanone with formaldehyde in the presence of hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield DCTD. The synthesis of DCTD is relatively simple and can be carried out on a large scale.
科学的研究の応用
DCTD has been extensively studied for its potential use in medicinal chemistry. It has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. DCTD has also been found to inhibit the growth of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
分子式 |
C10H12Cl2O |
|---|---|
分子量 |
219.1 g/mol |
IUPAC名 |
4-(dichloromethyl)-2,4,5-trimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12Cl2O/c1-6-5-10(3,9(11)12)7(2)4-8(6)13/h4-5,9H,1-3H3 |
InChIキー |
WTGYMXRIRQMZRH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=CC1(C)C(Cl)Cl)C |
正規SMILES |
CC1=CC(=O)C(=CC1(C)C(Cl)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






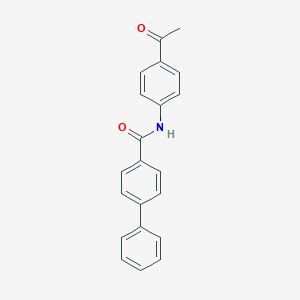
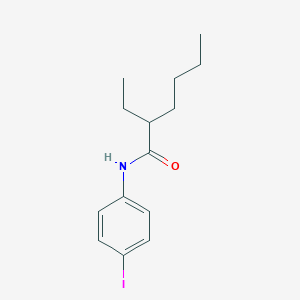

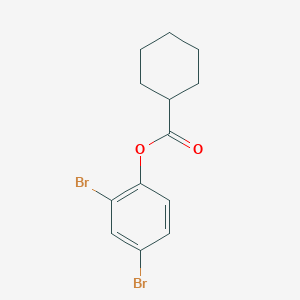

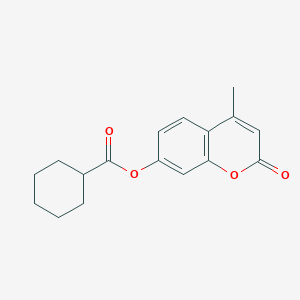

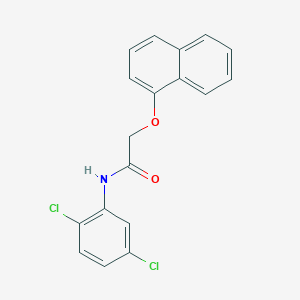
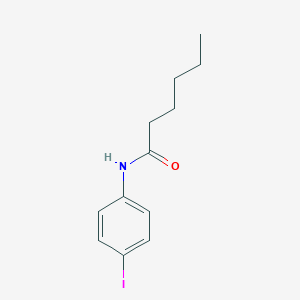
![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)